

N-Octanoyl Dopamine: A Comprehensive Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Octanoyl dopamine*

Cat. No.: *B2901358*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octanoyl dopamine (NOD) is a synthetic derivative of the neurotransmitter dopamine, characterized by the acylation of dopamine with an octanoyl group. This modification significantly alters its physicochemical properties, leading to increased lipophilicity and a distinct biological activity profile compared to its parent molecule. Notably, NOD has garnered attention for its cytoprotective effects, particularly in the context of organ preservation and ischemia-reperfusion injury, without the hemodynamic side effects associated with dopamine. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological activities of **N-Octanoyl dopamine**, tailored for researchers and professionals in drug development.

Physicochemical Properties

N-Octanoyl dopamine is a white to beige powder.^[1] Its chemical and physical characteristics are summarized in the tables below. While extensive data is available for its molecular formula, weight, and solubility, specific experimental values for its melting point and pKa are not readily found in the public domain.

Core Physicochemical Data

Property	Value	Source
CAS Number	105026-81-1	[1]
Molecular Formula	C ₁₆ H ₂₅ NO ₃	[1]
Molecular Weight	279.37 g/mol	[1]
Appearance	White to beige powder	[1]
Purity	≥95% (HPLC)	[1]
Storage Temperature	2-8°C	[1]

Solubility Profile

Solvent	Solubility	Source
DMSO	20 mg/mL, clear	[1]
Water	Insoluble	

Lipophilicity

The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For **N-Octanoyl dopamine**, increased lipophilicity compared to dopamine is a key feature that enhances its cellular uptake.[2] Studies have shown a correlation between the calculated logP values of dopamine derivatives and their protective effects against hypothermic injury, with potent protection observed up to a logP value of 2.5.[2]

Synthesis and Experimental Protocols

The synthesis of **N-Octanoyl dopamine** is typically achieved through the acylation of dopamine with octanoic acid. Several research articles have described detailed protocols for its preparation.

General Synthesis Protocol for N-Acylated Dopamine Derivatives

A common method for synthesizing **N-Octanoyl dopamine** involves the conversion of octanoic acid to a mixed anhydride, which then reacts with dopamine.^[2]^[3]

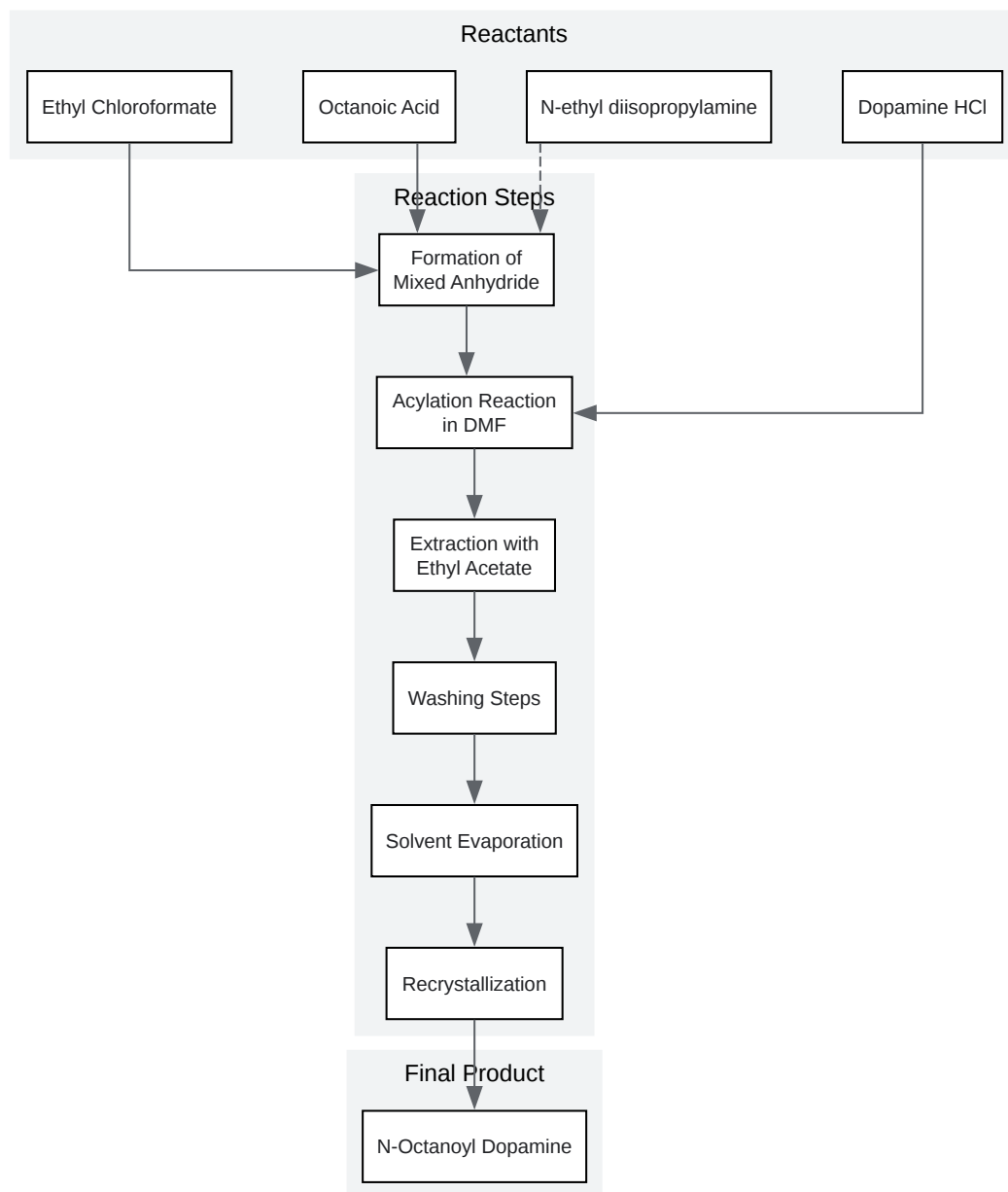
Materials:

- Dopamine hydrochloride
- Octanoic acid
- Ethyl chloroformate
- N-ethyl diisopropylamine
- Dimethylformamide (DMF)
- Ethyl acetate
- Sodium hydrogen carbonate solution
- Diluted sulphuric acid

Procedure:

- Octanoic acid is converted to its mixed anhydride derivative by reacting it with ethyl chloroformate in the presence of N-ethyl diisopropylamine.^[2]^[3]
- Dopamine hydrochloride is dissolved in DMF.^[2]
- The mixed anhydride is then incubated with the dopamine solution.^[2]
- Ethyl acetate is added to the reaction mixture.^[2]
- The mixture is washed sequentially with sodium hydrogen carbonate solution and diluted sulphuric acid.^[2]
- The organic solvent is evaporated to yield the **N-Octanoyl dopamine** product.^[2]
- The final product can be purified by recrystallization.^[3]

General Synthesis Workflow for N-Octanoyl Dopamine

[Click to download full resolution via product page](#)General synthesis workflow for **N-Octanoyl Dopamine**.

Tracer Studies and Subcellular Fractionation

To investigate the cellular uptake and distribution of **N-Octanoyl dopamine**, radiolabeled compounds can be utilized.[\[2\]](#)

Procedure:

- Human Umbilical Vein Endothelial Cells (HUVEC) are cultured to confluence.[\[2\]](#)
- The cells are incubated with [^3H]-**N-octanoyl dopamine** for a specified period (e.g., 2 hours).[\[2\]](#)
- Following incubation, the cells are washed to remove any unbound tracer.[\[2\]](#)
- A subcellular fractionation protocol is then performed to separate the cell lysate into different fractions, such as the cytosolic fraction and the pellet containing cell membranes and nuclei.[\[2\]](#)
- The radioactivity in each fraction is measured to determine the subcellular distribution of the compound.[\[2\]](#)

Biological Activities and Signaling Pathways

N-Octanoyl dopamine exhibits a range of biological activities that are distinct from dopamine, primarily due to its altered chemical structure which eliminates its interaction with dopaminergic and adrenergic receptors.[\[1\]\[4\]](#)

Cytoprotective Effects

A significant body of research has focused on the cytoprotective properties of NOD, particularly in preventing damage induced by cold storage.[\[1\]\[4\]](#) It has been shown to decrease the release of lactate dehydrogenase (LDH), an indicator of cell damage, from cardiomyocytes during cold storage.[\[1\]\[4\]](#) This protective effect is thought to be mediated by its strong reducing capacity and sufficient lipophilicity, which allows for enhanced cellular uptake.[\[2\]](#)

Anti-inflammatory and Immunomodulatory Effects

N-Octanoyl dopamine has demonstrated anti-inflammatory and immunomodulatory properties. It can inhibit the production of cytokines, such as TNF α and IFN γ , in activated T-cells.[5] Furthermore, it can reduce the expression of MHC class II molecules and adhesion molecules on endothelial cells stimulated with IFN γ . [5] The anti-inflammatory effects of NOD are also linked to the inhibition of the NF- κ B signaling pathway.[6]

Interaction with TRPV1

N-Octanoyl dopamine acts as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[3][4] This interaction is believed to contribute to its renoprotective effects in acute kidney injury.

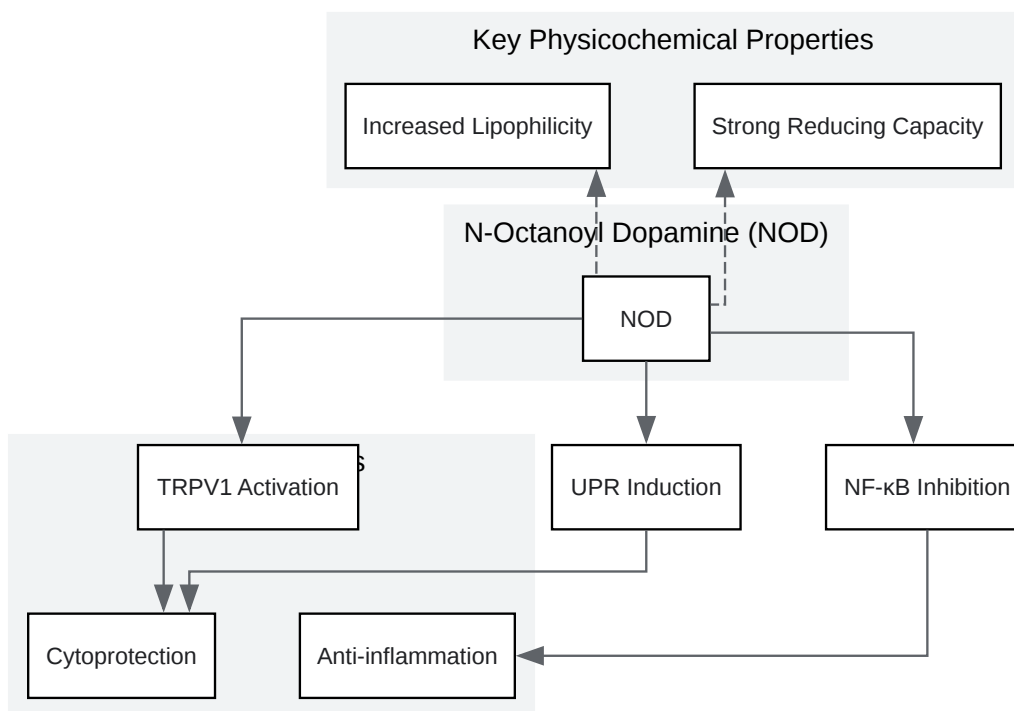
Unfolded Protein Response (UPR) Induction

Treatment of endothelial cells with **N-Octanoyl dopamine** can induce the Unfolded Protein Response (UPR).[3] This cellular stress response can lead to a state of hypometabolism and increased tolerance to hypothermia.[3]

Signaling Pathways

Unlike dopamine, **N-Octanoyl dopamine** does not cause a significant elevation of intracellular cyclic AMP (cAMP).[1][4] Its biological effects appear to be independent of dopaminergic and adrenergic signaling. Instead, its mechanisms of action are linked to its physicochemical properties (reducing capacity and lipophilicity) and its ability to interact with specific targets like TRPV1 and modulate stress response pathways such as the UPR and NF- κ B.

Proposed Signaling Activities of N-Octanoyl Dopamine

[Click to download full resolution via product page](#)Proposed signaling activities of **N-Octanoyl Dopamine**.

Conclusion

N-Octanoyl dopamine is a promising synthetic molecule with a unique profile of physicochemical and biological properties. Its increased lipophilicity and lack of hemodynamic side effects, coupled with its potent cytoprotective and anti-inflammatory activities, make it a molecule of significant interest for further research and development, particularly in the fields of organ transplantation and inflammatory diseases. This guide provides a foundational understanding of its core characteristics to aid researchers in their exploration of this fascinating compound.

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